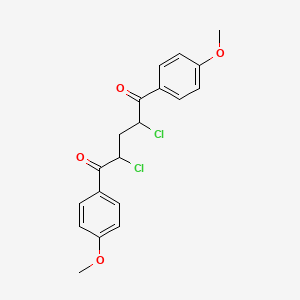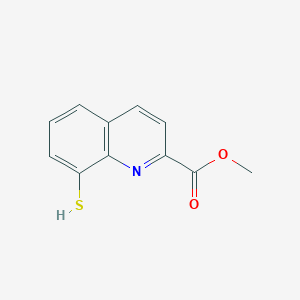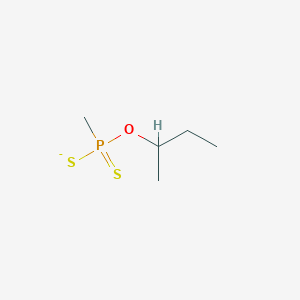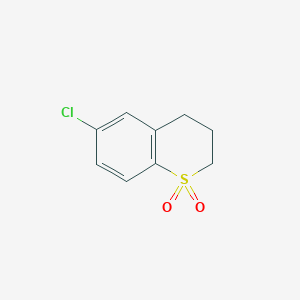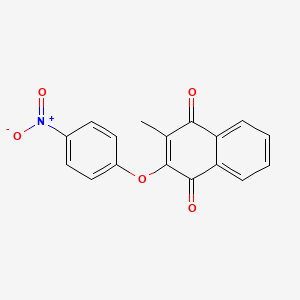
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a cyano group and a hydroxynaphthyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-cyano-3-(2-oxonaphthalen-1-yl)prop-2-enamide.
Reduction: Formation of 2-amino-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors, which are valuable tools in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.
2-cyano-3-(2-hydroxybenzyl)prop-2-enamide: Similar structure but with a benzyl group instead of a naphthyl group.
2-cyano-3-(2-hydroxyphenethyl)prop-2-enamide: Similar structure but with a phenethyl group instead of a naphthyl group.
Uniqueness
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
92060-60-1 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2/c15-8-10(14(16)18)7-12-11-4-2-1-3-9(11)5-6-13(12)17/h1-7,17H,(H2,16,18)/b10-7- |
InChI Key |
ZNLRJSIYWYCZBD-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C(=O)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
